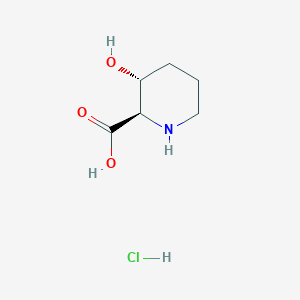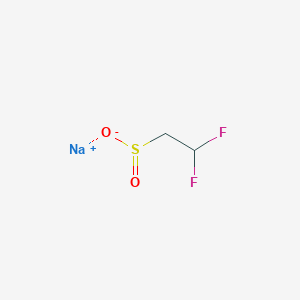
2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid: is an organic compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexanoic Acid Backbone:
Phenylformamido Group Addition: The final step involves the addition of the phenylformamido group to the 2nd position of the hexanoic acid backbone.
Industrial Production Methods: Industrial production of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The phenylformamido group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and phenylformamido groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: This compound shares the trifluoromethyl and hydroxyl groups but differs in the presence of a dimethyl group and a ketone functional group.
6,6,6-Trifluoro-5-hydroxy-2-(phenylamino)hexanoic acid: Similar structure but with a phenylamino group instead of a phenylformamido group.
Uniqueness: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of the phenylformamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H14F3NO4 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21) |
InChI Key |
JSBGFGISEDFDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)




![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)




![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
